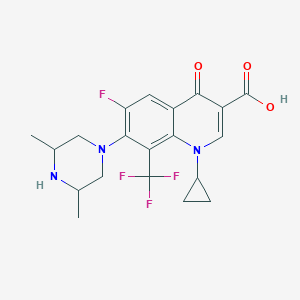![molecular formula C13H17NO2 B182287 (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-15-4](/img/structure/B182287.png)
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its effects on these receptors can lead to changes in neuronal activity and neurotransmitter release, which can have downstream effects on various physiological processes.
Biochemical And Physiological Effects
Studies have shown that (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline can have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, which can affect reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin receptors.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its effects on these receptors can be complex and vary depending on the specific receptor subtype and brain region.
Future Directions
There are several future directions for research on (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves a multi-step process. One of the common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting imine intermediate is cyclized to form the oxazoline ring. The final step involves the reduction of the oxazoline ring to the tetrahydroisoquinoline ring using a reducing agent.
Scientific Research Applications
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
properties
CAS RN |
196393-15-4 |
|---|---|
Product Name |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1 |
InChI Key |
FXINNBLAJXXLQV-OLZOCXBDSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Canonical SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
synonyms |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



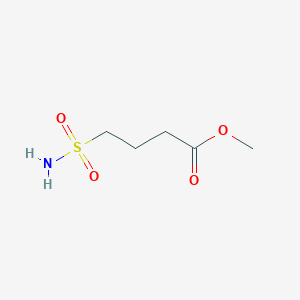
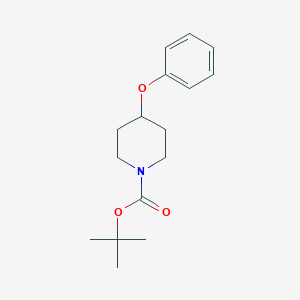
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
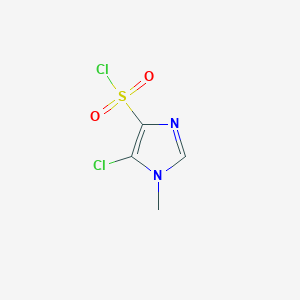
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
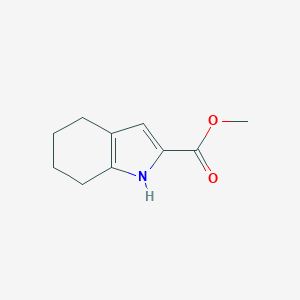
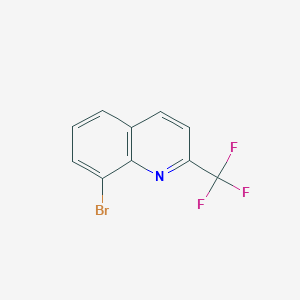
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
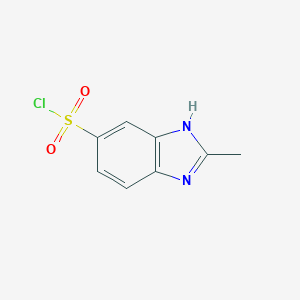
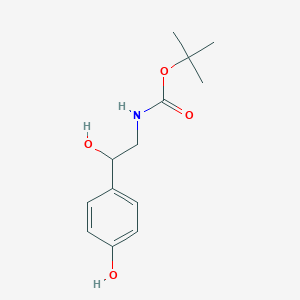
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
